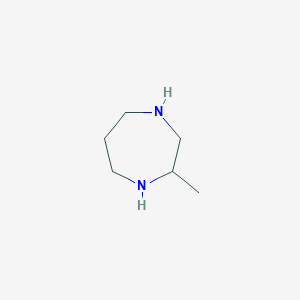
2-メチル-1,4-ジアゼパン
概要
説明
2-Methyl-1,4-diazepane is a chemical compound with the CAS Number: 65974-17-6 . It has a molecular weight of 114.19 and is a liquid at room temperature . It is a derivative of 1,4-diazepine, which is a diazepine .
Synthesis Analysis
The synthesis of 1,4-diazepanes, including 2-Methyl-1,4-diazepane, has been a subject of active research due to their medicinal importance . A modular synthetic approach has been described where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks are converted into piperazines and related 1,4-diazepane and 1,5-diazocane scaffolds . By varying the combinations of building blocks used, it is possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,4-diazepane is represented by the InChI Code: 1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3 . The molecule is a seven-membered ring with two nitrogen atoms .Chemical Reactions Analysis
1,4-Diazepines, including 2-Methyl-1,4-diazepane, are associated with a wide range of biological activities . Scientists have been actively involved in studying the synthesis, reactions, and biological evaluation of 1,4-diazepines . The enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .Physical and Chemical Properties Analysis
2-Methyl-1,4-diazepane has a melting point of 27-28 degrees Celsius .科学的研究の応用
生物触媒
2-メチル-1,4-ジアゼパンは、生物触媒の分野で使用されています。 特に、キラルな1,4-ジアゼパンの合成のための酵素的分子内非対称還元的アミノ化の開発に関与しています 。 この方法は、医薬的に重要なキラルな1,4-ジアゼパンを構築するための効果的な方法を提供します 。
多座キレート配位子の合成
2-メチル-1,4-ジアゼパンは、新規多座キレート配位子の合成に使用されてきました 。 これらの配位子は、2-(ジフェニルホスフィノイルメチル)ピリジンP-オキシドおよび2-(ジフェニルホスフィノイルメチル)ピリジンNP-ジオキシドフラグメントで官能化された1,4-ジアゼパンプラットフォームに基づいています 。
化学構造と生物活性研究
ジアゼピン(2-メチル-1,4-ジアゼパンを含む)の化学構造と生物活性が広く研究されてきました 。 これらの研究により、多くの中枢抑制剤に共通する構造的特徴が明らかになりました 。
新規ベンゾイミダゾール誘導体の合成
2-メチル-1,4-ジアゼパンに関連する化合物である1-メチルホモピペラジンは、新規ベンゾイミダゾール誘導体の合成に使用されてきました 。 これらの誘導体は、有望な薬理活性を示しています 。
白金(II)置換ジスルフィド錯体の合成
1-メチルホモピペラジンは、白金(II)置換ジスルフィド錯体の合成にも使用されてきました 。 これらの錯体は、化学のさまざまな分野で潜在的な用途があります 。
材料科学研究
2-メチル-1,4-ジアゼパンは、材料科学研究で使用されます。 これは、新しい材料の合成やその特性の研究によく使用されます 。
Safety and Hazards
The safety information for 2-Methyl-1,4-diazepane includes several hazard statements such as H312 and H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P405, and P501 . It is harmful if swallowed and causes skin irritation .
将来の方向性
The future directions for 1,4-diazepanes, including 2-Methyl-1,4-diazepane, involve further exploration of their synthesis, reactions, and biological attributes . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
Relevant Papers There are several relevant papers on 1,4-diazepanes, including 2-Methyl-1,4-diazepane. One paper discusses a modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds . Another paper presents a biocatalytic access to 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination . These papers provide valuable insights into the synthesis and potential applications of 1,4-diazepanes.
生化学分析
Biochemical Properties
2-Methyl-1,4-diazepane plays a vital role in biochemical reactions, particularly in the synthesis of chiral amines through enzymatic intramolecular asymmetric reductive amination . This compound interacts with several enzymes, including imine reductases, which catalyze the conversion of aminoketones to chiral diazepanes. The interaction between 2-Methyl-1,4-diazepane and these enzymes is characterized by high enantioselectivity and catalytic efficiency . Additionally, 2-Methyl-1,4-diazepane is involved in the formation of various pharmaceutical compounds, such as Ripasudil and Suvorexant, which are used for treating glaucoma and insomnia, respectively .
Cellular Effects
2-Methyl-1,4-diazepane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of histone deacetylases (HDACs), which play a crucial role in gene regulation and cellular function . By modulating HDAC activity, 2-Methyl-1,4-diazepane can alter gene expression patterns and impact cellular metabolism. Furthermore, this compound has been found to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of 2-Methyl-1,4-diazepane involves its interaction with various biomolecules, including enzymes and proteins. This compound acts as a substrate for imine reductases, which catalyze its conversion to chiral diazepanes through intramolecular asymmetric reductive amination . Additionally, 2-Methyl-1,4-diazepane can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The binding interactions between 2-Methyl-1,4-diazepane and these biomolecules are essential for its biochemical activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1,4-diazepane have been observed to change over time. This compound exhibits stability under specific conditions, but it can degrade under certain environmental factors . Long-term studies have shown that 2-Methyl-1,4-diazepane can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of 2-Methyl-1,4-diazepane vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and gene expression . At higher doses, 2-Methyl-1,4-diazepane can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of 2-Methyl-1,4-diazepane in preclinical studies.
Metabolic Pathways
2-Methyl-1,4-diazepane is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, 2-Methyl-1,4-diazepane is conjugated with glucuronic acid, glutathione, or sulfate, facilitating its excretion from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Methyl-1,4-diazepane within cells and tissues involve various transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to specific tissues, where it exerts its biochemical effects . The localization and accumulation of 2-Methyl-1,4-diazepane in different cellular compartments are essential for its therapeutic efficacy and safety profile.
Subcellular Localization
2-Methyl-1,4-diazepane exhibits specific subcellular localization, which is crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The subcellular localization of 2-Methyl-1,4-diazepane influences its interaction with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLPKVQSAHVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616573 | |
| Record name | 2-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65974-17-6 | |
| Record name | 2-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


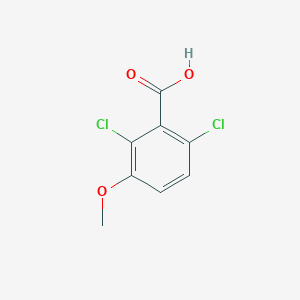



![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)
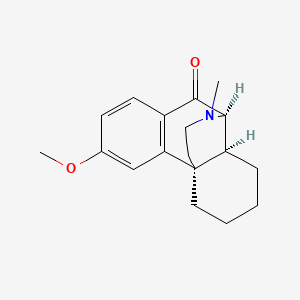


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

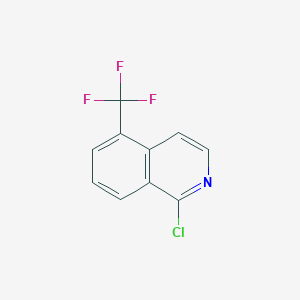
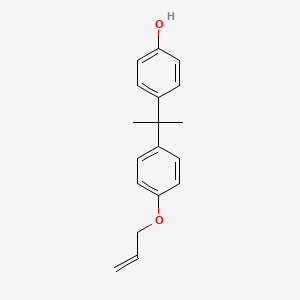
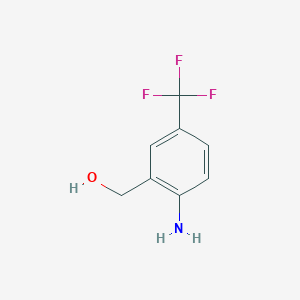
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
